molecular formula C8H5ClF2O2 B1356673 3,5-Difluoro-2-methoxybenzoyl chloride CAS No. 886498-80-2

3,5-Difluoro-2-methoxybenzoyl chloride

Cat. No.: B1356673
CAS No.: 886498-80-2
M. Wt: 206.57 g/mol
InChI Key: AHUJYAFOUSHYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-2-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 2 position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoro-2-methoxybenzoyl chloride can be synthesized from 3,5-difluoro-2-methoxybenzoic acid. The typical synthetic route involves the reaction of the acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3,5-Difluoro-2-methoxybenzoic acid+SOCl23,5-Difluoro-2-methoxybenzoyl chloride+SO2+HCl\text{3,5-Difluoro-2-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,5-Difluoro-2-methoxybenzoic acid+SOCl2​→3,5-Difluoro-2-methoxybenzoyl chloride+SO2​+HCl

This method is commonly used in laboratory settings for the preparation of benzoyl chlorides .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-2-methoxybenzoyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is used in the synthesis of potential drug candidates for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-difluoro-2-methoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoyl chloride: Lacks the methoxy group at the 2 position.

    3,5-Difluoro-4-methoxybenzoyl chloride: Has the methoxy group at the 4 position instead of the 2 position.

    3,5-Difluoro-2-methoxybenzoic acid: The carboxylic acid derivative of the compound

Uniqueness

3,5-Difluoro-2-methoxybenzoyl chloride is unique due to the presence of both fluorine atoms and a methoxy group on the benzene ring. This combination of substituents imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various synthetic applications .

Properties

IUPAC Name

3,5-difluoro-2-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUJYAFOUSHYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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